Benzene, 1,1',1''-[[(11-bromoundecyl)oxy]methylidyne]tris-
Description
The compound Benzene, 1,1',1''-[[(11-bromoundecyl)oxy]methylidyne]tris- belongs to the family of triphenylmethane derivatives, characterized by a central methylidyne (-CH=) group connecting three benzene rings. The unique structural feature of this compound is the substitution of one hydrogen atom on the methylidyne group with an 11-bromoundecyloxy chain (a 11-carbon alkyl chain terminated by a bromine atom and linked via an ether oxygen). This brominated alkyl chain introduces distinct reactivity and physicochemical properties, making the compound relevant in organic synthesis, polymer chemistry, or as a precursor for functional materials.
Key properties likely include:
- Molecular formula: Estimated as C33H40BrO (based on similar compounds with shorter chains).
- Molecular weight: ~550–600 g/mol (higher than non-brominated analogs due to the bromine atom and long alkyl chain).
- Reactivity: The bromine atom at the terminal position of the undecyl chain makes it susceptible to nucleophilic substitution reactions.
Properties
IUPAC Name |
[11-bromoundecoxy(diphenyl)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37BrO/c31-25-17-6-4-2-1-3-5-7-18-26-32-30(27-19-11-8-12-20-27,28-21-13-9-14-22-28)29-23-15-10-16-24-29/h8-16,19-24H,1-7,17-18,25-26H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJYQRLGVDTEJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCCCCCCCCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554849 | |
| Record name | 1,1',1''-{[(11-Bromoundecyl)oxy]methanetriyl}tribenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113354-80-6 | |
| Record name | 1,1',1''-{[(11-Bromoundecyl)oxy]methanetriyl}tribenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Radical Bromination of Mesitylene
Mesitylene (1,3,5-trimethylbenzene) undergoes radical bromination using N-bromosuccinimide (NBS) and a peroxide initiator (e.g., dibenzoyl peroxide) in tetrachloromethane (CCl₄) at 70°C. The reaction proceeds via a free-radical mechanism, selectively substituting methyl groups with bromine atoms due to the stability of the benzylic radical intermediate.
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| Mesitylene | 8.6 g (71.5 mmol) | Substrate |
| NBS | 38.2 g (214.6 mmol) | Brominating agent |
| Dibenzoyl peroxide | 5.19 g (21.4 mmol) | Radical initiator |
| CCl₄ | 100 mL | Solvent |
Procedure
- Combine mesitylene, NBS, and dibenzoyl peroxide in CCl₄.
- Reflux at 70°C for 6 hours under inert atmosphere.
- Filter to remove succinimide byproducts.
- Evaporate solvent to yield 1,3,5-tris(bromomethyl)benzene as a pale yellow solid (96% yield).
Characterization
- Melting Point : 86–87°C.
- ¹H NMR (CDCl₃) : δ 7.35 (s, 3H, aromatic), 4.45 (s, 6H, CH₂Br).
- ¹³C NMR (CDCl₃) : δ 139.00 (aromatic C), 129.55 (CH₂Br).
Side-Chain Introduction: 11-Bromoundecyloxy Methylidyne Functionalization
The 11-bromoundecyloxy side chains are introduced via nucleophilic substitution or etherification reactions.
Synthesis of 11-Bromoundecan-1-ol Derivatives
The 11-bromoundecyl moiety is synthesized from undecen-1-ol through hydrobromination or from undecane-1,11-diol via selective monobromination.
Example Pathway
Alkoxylation of Tris(bromomethyl)benzene
The tris(bromomethyl)benzene core reacts with 11-bromoundecyloxide ions under SN2 conditions.
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| 1,3,5-Tris(bromomethyl)benzene | 2.74 mmol | Electrophilic core |
| 11-Bromoundecanol | 10.3 mmol | Nucleophile precursor |
| Potassium carbonate | 16.5 mmol | Base |
| Dry DMF | 30 mL | Solvent |
Procedure
- Dissolve 1,3,5-tris(bromomethyl)benzene and 11-bromoundecanol in dry DMF.
- Add K₂CO₃ to deprotonate the alcohol, generating the alkoxide.
- Heat at 60°C for 24 hours to facilitate substitution.
- Purify via column chromatography (ethyl acetate/hexane) to isolate the product.
Optimization Notes
- Temperature : Elevated temperatures (60–80°C) improve reaction kinetics.
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance ion pair separation.
Mechanistic and Kinetic Considerations
Nucleophilic Substitution Dynamics
The reaction follows an SN2 mechanism, where the alkoxide ion attacks the benzylic bromine atom, leading to inversion of configuration. Steric hindrance from the long alkyl chain necessitates prolonged reaction times (24–48 hours).
Competing Side Reactions
- Elimination : Formation of styrenic byproducts via E2 pathways at high temperatures.
- Incomplete Substitution : Residual bromomethyl groups may persist, requiring excess alkoxide.
Purification and Characterization
Chromatographic Separation
Spectroscopic Analysis
- ¹H NMR : Expected signals at δ 3.40–3.60 (t, OCH₂), 1.20–1.50 (m, alkyl chain), and 4.40–4.60 (s, ArCH₂O).
- ¹³C NMR : Peaks at δ 70–75 (OCH₂), 30–35 (CH₂Br), and 125–140 (aromatic carbons).
Alternative Synthetic Routes
Ullmann Ether Synthesis
Copper-catalyzed coupling of 11-bromoundecyl iodide with trihydroxybenzene derivatives. While theoretically viable, this method suffers from low yields due to poor solubility of the phenolic core.
Scientific Research Applications
Benzene, 1,1’,1’'-[[(11-bromoundecyl)oxy]methylidyne]tris- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of Benzene, 1,1’,1’'-[[(11-bromoundecyl)oxy]methylidyne]tris- involves its ability to interact with various molecular targets through its bromine atom and alkyl chain. The bromine atom can participate in nucleophilic substitution reactions, while the alkyl chain can interact with hydrophobic regions of proteins and membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Alkyloxy-Substituted Triphenylmethane Derivatives
These compounds feature varying alkyl chain lengths and terminal functional groups. Key examples include:
Key Observations :
- Chain length and hydrophobicity : Longer alkyl chains (e.g., tetradecyl in ) increase molecular weight and hydrophobicity, impacting solubility in polar solvents.
- Halogen effects : Bromine in the target compound offers higher reactivity than chlorine in due to its larger atomic size and weaker C-Br bond.
Aromatic/Ether-Functionalized Analogs
These compounds replace alkyl chains with aromatic or complex ether groups:
Key Observations :
Halogenated and Reactive Derivatives
These compounds feature halogens or reactive functional groups:
Key Observations :
- Functional group diversity : Isocyanato groups () enable polymerization, while bromine/chlorine (target compound, ) facilitates nucleophilic substitutions.
Biological Activity
Benzene, 1,1',1''-[[(11-bromoundecyl)oxy]methylidyne]tris- (CAS No. 113354-80-6) is a complex organic compound notable for its unique structure, which includes a benzene ring substituted with a bromoundecyl group. This compound has gained attention in scientific research due to its potential biological activities and applications in various fields including chemistry, biology, and medicine.
- Molecular Formula : C30H37BrO
- Molar Mass : 493.52 g/mol
- CAS Number : 113354-80-6
- Physical State : Solid at room temperature
- Density : Approximately 1.166 g/cm³
The biological activity of Benzene, 1,1',1''-[[(11-bromoundecyl)oxy]methylidyne]tris- can be attributed to its structural features:
- Amphiphilic Nature : The long alkyl chain and the bromine atom enable the compound to interact with biological membranes and proteins, potentially modulating their function.
- Nucleophilic Substitution : The bromine atom can participate in nucleophilic substitution reactions, allowing for the modification of other biomolecules.
- Hydrophobic Interactions : The alkyl chain facilitates hydrophobic interactions with lipid membranes, which may influence membrane fluidity and protein activity.
1. Membrane Studies
The compound is employed in research related to membrane proteins and lipid interactions due to its amphiphilic properties. It can serve as a model compound for studying membrane dynamics and protein-lipid interactions.
2. Drug Delivery Systems
Research indicates potential applications in drug delivery systems, where the compound's ability to interact with cellular membranes could enhance the bioavailability of therapeutic agents.
3. Pharmaceutical Development
As an intermediate in the synthesis of more complex organic molecules, it holds promise in pharmaceutical development, particularly in creating new drugs that target specific biological pathways.
Comparative Analysis
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Benzene, 1,1',1''-[[(11-bromoundecyl)oxy]methylidyne]tris- | Long alkyl chain; bromine substituent | Membrane interaction; potential drug delivery |
| Benzene | Simple aromatic structure | Genotoxicity; hematotoxicity |
| Benzene Derivative A | Shorter alkyl chain; no halogen | Reduced membrane activity |
Q & A
Q. What are the critical steps for synthesizing "Benzene, 1,1',1''-[[(11-bromoundecyl)oxy]methylidyne]tris-"?
- Methodological Answer : Synthesis involves two primary stages:
- Core formation : Construct the methylidyne-tris(benzene) backbone via Friedel-Crafts alkylation or trityl chloride intermediates, as seen in structurally similar triphenylmethane derivatives .
- Functionalization : Attach the 11-bromoundecyloxy chain via nucleophilic substitution (SN2) using 1-bromoundecane (CAS 693-67-4) as a precursor, leveraging its bromine as a leaving group .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization to isolate the product. Confirm purity via TLC and NMR.
Q. How should researchers characterize this compound’s structural integrity?
- Methodological Answer : Employ a multi-technique approach:
- 1H/13C NMR : Assign peaks for aromatic protons (6.5–7.5 ppm) and alkyl chain signals (0.5–2.5 ppm). The bromoundecyl chain’s terminal Br-C peak appears near 30–35 ppm in 13C NMR .
- FTIR : Confirm C-Br stretching (~550–650 cm⁻¹) and aromatic C-H bending (~700–900 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (expected ~600–650 g/mol based on similar derivatives) .
Q. What safety protocols are essential during handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as brominated alkanes are irritants .
- Ventilation : Work in a fume hood to prevent inhalation of vapors, which may cause respiratory irritation .
- Waste Disposal : Collect halogenated waste separately; neutralize residual bromine with sodium thiosulfate before disposal .
Advanced Research Questions
Q. How can thermal stability and decomposition pathways be analyzed?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Heat the compound at 10°C/min under nitrogen. Expect decomposition >250°C, with mass loss corresponding to the bromoundecyl chain cleavage .
- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points) and exothermic decomposition events.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile decomposition products (e.g., brominated hydrocarbons, benzene derivatives) .
Q. How to resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Comparative Analysis : Cross-reference NMR/FTIR data with structurally analogous compounds (e.g., triphenylmethane derivatives ).
- Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from sample signals in NMR.
- Computational Modeling : Simulate NMR/IR spectra using DFT (e.g., Gaussian software) to validate experimental assignments .
Q. What are potential applications in supramolecular chemistry or materials science?
- Methodological Answer :
- Ligand Design : The tris-benzene core can act as a π-donor for metal coordination (e.g., Ag⁺ or Pd²⁺) in catalysis .
- Polymer Monomers : The bromoundecyl chain enables crosslinking via Suzuki coupling or nucleophilic substitution for dendrimer synthesis .
- Liquid Crystals : Investigate mesophase behavior by attaching polar groups to the alkyl chain .
Q. How to assess environmental persistence and ecotoxicity?
- Methodological Answer :
- Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure microbial degradation rates in aqueous systems.
- QSAR Modeling : Predict bioaccumulation (log Kow) and toxicity (LC50) using EPI Suite or TEST software, leveraging data from brominated alkanes .
- Aquatic Toxicity Testing : Expose Daphnia magna to sublethal concentrations (0.1–10 mg/L) and monitor mortality/behavior over 48 hours .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
